Caffeoylspermidine
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Overview
Description
N1-Caffeoylspermidine is a naturally occurring polyamine conjugate found in various plant species. It is characterized by the presence of a caffeoyl group attached to the spermidine backbone. This compound is known for its biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Caffeoylspermidine can be synthesized through a series of chemical reactions involving the coupling of caffeic acid with spermidine. The synthetic route typically involves the activation of the carboxyl group of caffeic acid, followed by its reaction with spermidine under controlled conditions. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to obtain the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
N1-Caffeoylspermidine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeoyl moiety can undergo oxidation to form quinones.
Reduction: The double bond in the caffeoyl group can be reduced to form dihydrocaffeoylspermidine.
Substitution: The amide bond can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of substituted amides.
Scientific Research Applications
N1-Caffeoylspermidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polyamine conjugates.
Biology: Studied for its role in plant defense mechanisms against pathogens.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of natural product-based fungicides and preservatives
Mechanism of Action
N1-Caffeoylspermidine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups in the caffeoyl moiety can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Enzyme Inhibition: Inhibits enzymes involved in polyamine biosynthesis, such as S-adenosylmethionine decarboxylase (AdoMetDC), leading to reduced polyamine levels.
Comparison with Similar Compounds
N1-Caffeoylspermidine can be compared with other similar compounds, such as:
Di-p-coumaroyl-caffeoylspermidine: Another polyamine conjugate with similar biological activities but different substitution patterns.
Tri-caffeoylspermidine: Contains three caffeoyl groups, offering enhanced biological activities compared to N1-Caffeoylspermidine.
Tri-p-coumaroylspermidine: Similar structure but with p-coumaroyl groups instead of caffeoyl groups
N1-Caffeoylspermidine stands out due to its unique combination of antioxidant, anti-inflammatory, and enzyme inhibition properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H25N3O3 |
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Molecular Weight |
307.39 g/mol |
IUPAC Name |
(E)-N-[4-(3-aminopropylamino)butyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H25N3O3/c17-8-3-10-18-9-1-2-11-19-16(22)7-5-13-4-6-14(20)15(21)12-13/h4-7,12,18,20-21H,1-3,8-11,17H2,(H,19,22)/b7-5+ |
InChI Key |
FVFDFXRLJHKPAH-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCCNCCCN)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCNCCCN)O)O |
Origin of Product |
United States |
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